Application Summary: PF-4191834 is a novel, selective non-redox 5-lipoxygenase inhibitor effective in inflammation and pain . It is an orally active inhibitor of the 5-LOX . The 5-LOX pathway plays an important role in the pathophysiology of asthma and other inflammatory diseases .
Methods of Application and Experimental Procedures: In vitro and in vivo assays were developed for the evaluation of this novel 5-LOX inhibitor using conditions of maximal enzyme activity . PF-4191834 exhibits good potency in enzyme- and cell-based assays, as well as in a rat model of acute inflammation .
Results and Outcomes: Enzyme assay results indicate that PF-4191834 is a potent 5-LOX inhibitor, with an IC50 = 229 ± 20 nM . It demonstrated ∼300-fold selectivity for 5-LOX over 12-LOX and 15-LOX and shows no activity toward the cyclooxygenase enzymes . In addition, PF-4191834 inhibits 5-LOX in human blood cells, with an IC80 = 370 ± 20 nM . This inhibitory concentration correlates well with plasma exposures needed for in vivo efficacy in inflammation in models of inflammatory pain .
PF-4191834 is a novel compound classified as a selective non-redox inhibitor of the enzyme 5-lipoxygenase, which plays a significant role in the metabolism of arachidonic acid, leading to the production of leukotrienes and other pro-inflammatory mediators. This compound is chemically identified as 4-(3-(4-(1-Methyl-1H-pyrazol-5-yl)phenylthio)phenyl)-tetrahydro-2H-pyran-4-carboxamide. It has demonstrated potent inhibitory effects on 5-lipoxygenase, with an IC50 value of approximately 229 nM, indicating its effectiveness in modulating inflammation and pain pathways in various biological systems .
PF-4191834 exhibits significant biological activity as a 5-lipoxygenase inhibitor. Its selectivity is notable, showing approximately 300-fold greater potency against 5-lipoxygenase compared to other lipoxygenases such as 12-lipoxygenase and 15-lipoxygenase. This selectivity minimizes off-target effects and enhances its therapeutic potential in managing inflammatory diseases, including asthma and other respiratory conditions . In vivo studies have confirmed its efficacy in reducing inflammation in animal models, correlating well with plasma concentrations required for therapeutic effects .
These synthetic routes have been optimized to enhance yield and purity while minimizing by-products.
PF-4191834 has potential applications in various therapeutic areas due to its anti-inflammatory properties:
Interaction studies have shown that PF-4191834 does not exhibit significant interactions with cyclooxygenase enzymes, which are often implicated in inflammatory processes. This lack of interaction suggests that PF-4191834 can be used alongside non-steroidal anti-inflammatory drugs without increasing the risk of gastrointestinal side effects commonly associated with cyclooxygenase inhibition . Furthermore, studies indicate that it maintains efficacy even in complex biological environments such as human blood cells.
Several compounds exhibit structural or functional similarities to PF-4191834, particularly those targeting lipoxygenases. Here are some notable examples:
Compound Name | Mechanism | IC50 (nM) | Unique Features |
---|---|---|---|
CJ-13,610 | Non-redox 5-lipoxygenase inhibitor | ~1500 | Prototype compound for PF-4191834 |
MK-0633 | 5-lipoxygenase inhibitor | ~2000 | Dual inhibition of cyclooxygenase |
VIA-2291 | 5-lipoxygenase inhibitor | ~500 | Focused on vascular inflammation |
Zileuton | Lipoxygenase inhibitor | ~1000 | Also inhibits leukotriene synthesis |
PF-4191834 stands out due to its high selectivity for 5-lipoxygenase over other lipoxygenases and cyclooxygenases, which potentially reduces unwanted side effects associated with broader inhibition profiles seen in other compounds .